molecular formula C7H10N2O2S B13343137 (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13343137
M. Wt: 186.23 g/mol
InChI Key: SBEQIEDICIBLAI-RXMQYKEDSA-N
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Description

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative featuring a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylthiazole with a suitable amino acid derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification processes, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the amino acid moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce different amino derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can interact with active sites on enzymes, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: Another amino-thiazole derivative with similar structural features.

    3-(5)-aminopyrazole: A compound with a pyrazole ring instead of a thiazole ring, exhibiting different reactivity and applications.

Uniqueness

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific chiral center and the presence of a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized materials and pharmaceuticals.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-7(9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

SBEQIEDICIBLAI-RXMQYKEDSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)O)N

Origin of Product

United States

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